Campesteryl ferulate

Catalog No.
S649862
CAS No.
20972-07-0
M.F
C38H56O4
M. Wt
576.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Campesteryl ferulate

CAS Number

20972-07-0

Product Name

Campesteryl ferulate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C38H56O4

Molecular Weight

576.8 g/mol

InChI

InChI=1S/C38H56O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-12,16-17,22,24-26,29-33,39H,8-9,13-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,29+,30+,31-,32+,33+,37+,38-/m1/s1

InChI Key

SWIWTAJTJOYCTB-NMYXBGBTSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C

Synonyms

campesteryl ferulate

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C

Campesteryl ferulate is a chemical compound classified as a steroid ester, primarily identified in rice bran oil. Its chemical formula is C₃₈H₅₆O₄, and it is known for its structural connection to gamma-oryzanol, a mixture of various ferulates derived from phytosterols. Campesteryl ferulate consists of a campesterol backbone esterified with ferulic acid, which contributes to its unique properties and biological activities. This compound is part of a larger group of phytosterol ferulates that exhibit various health benefits, including antioxidant properties and potential roles in lipid metabolism .

  • The mechanism of action for campesteryl ferulate's potential health benefits is not fully elucidated. Here are some proposed mechanisms based on its structure and related compounds:
    • Antioxidant activity: The phenolic group in ferulic acid might contribute to free radical scavenging activity [].
    • Anti-inflammatory effects: Campesterol ferulate might modulate inflammatory pathways similar to other plant sterols.
    • Cholesterol lowering: It's hypothesized that campesterol ferulate might compete with dietary cholesterol for absorption in the gut, potentially reducing cholesterol levels [].
  • Research on the safety of campesteryl ferulate is limited. However, gamma-oryzanol, which contains campesteryl ferulate, is generally considered safe for consumption in recommended amounts []. As with any dietary supplement, it's advisable to consult a healthcare professional before consumption.

Please note:

  • The information on the mechanism of action is based on potential mechanisms and requires further scientific investigation.
  • More research is needed to fully understand the safety profile and potential health effects of campesteryl ferulate.

Campesteryl ferulate is a naturally occurring compound found in rice bran, specifically as a component of gamma-oryzanol (). Gamma-Oryzanol is a mixture of several steryl ferulates, with campesteryl ferulate being one of the major components (). Scientific research on campesteryl ferulate is ongoing, primarily focusing on its potential health benefits.

Potential Anti-oxidant Properties

One area of research explores the potential anti-oxidant properties of campesteryl ferulate. Studies suggest that it may contribute to the anti-oxidant activity of gamma-oryzanol, potentially offering protection against cell damage caused by free radicals (). However, further research is needed to fully understand its specific role and potential applications in this area.

Cholesterol-Lowering Effects

Another area of investigation is the potential cholesterol-lowering effect of campesteryl ferulate. Studies have shown that gamma-oryzanol supplementation may help reduce low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, while increasing high-density lipoprotein (HDL) cholesterol, or "good" cholesterol (). However, the specific contribution of campesteryl ferulate to this effect remains unclear, and further research is needed to determine its individual efficacy.

Typical of esters and phenolic compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, campesteryl ferulate can hydrolyze to form campesterol and ferulic acid.
  • Oxidation: The phenolic hydroxyl group in the ferulic acid moiety may undergo oxidation, leading to the formation of various oxidized products that could enhance its bioactivity.
  • Thermal Degradation: Studies have shown that campesteryl ferulate exhibits thermal stability, with degradation kinetics that follow first-order kinetics under heating conditions. It shows slightly more thermal resistance compared to other components in gamma-oryzanol at temperatures below 160 degrees Celsius .

Campesteryl ferulate can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting campesteryl ferulate from rice bran oil, where it naturally occurs as part of gamma-oryzanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through the esterification of campesterol with ferulic acid using acid catalysts. This reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .

Campesteryl ferulate has several applications across different fields:

  • Nutraceuticals: Due to its health benefits, it is often included in dietary supplements aimed at improving cardiovascular health and providing antioxidant support.
  • Food Industry: Its antioxidant properties make it a valuable ingredient in food preservation, helping to extend shelf life by preventing oxidative rancidity.
  • Cosmetics: The compound's skin-protective properties are leveraged in cosmetic formulations aimed at reducing oxidative damage and enhancing skin health .

Studies on the interactions of campesteryl ferulate with other compounds reveal its potential synergistic effects:

  • With Other Phytosterols: Campesteryl ferulate may enhance the bioactivity of other phytosterols present in rice bran oil, contributing to a broader spectrum of health benefits.
  • In Combination with Antioxidants: Research has shown that combining campesteryl ferulate with other antioxidants can lead to enhanced protective effects against oxidative stress .

Several compounds share structural similarities with campesteryl ferulate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Beta-sitosteryl ferulateSteroid EsterKnown for cholesterol-lowering effects
Cycloartenyl ferulateSteroid EsterExhibits strong antioxidant activity
24-Methylene cycloartanyl ferulateSteroid EsterAssociated with anti-cancer properties

Uniqueness of Campesteryl Ferulate:
Campesteryl ferulate stands out due to its specific structural composition and its distinct balance between lipid-modulating effects and potent antioxidant activity. While similar compounds also exhibit beneficial properties, the unique combination found in campesteryl ferulate contributes to its effectiveness in promoting cardiovascular health and protecting against oxidative damage .

Molecular Characteristics and Weight (576.8 g/mol)

Campesteryl ferulate possesses the molecular formula C38H56O4 with a precisely determined molecular weight of 576.8 g/mol [1] [3] [5]. The compound exhibits a monoisotopic mass of 576.417860 daltons as confirmed by high-resolution mass spectrometry [3]. The Chemical Abstracts Service registry number for this compound is 20972-07-0, providing its official chemical identification [5] [6].

Molecular PropertyValue
Molecular FormulaC38H56O4 [1] [3]
Molecular Weight576.8 g/mol [1] [3]
Monoisotopic Mass576.417860 Da [3]
CAS Registry Number20972-07-0 [5]
Exact Mass576.417861 [7]

The compound demonstrates a complex polycyclic structure with 42 heavy atoms and 5 ring systems, including one aromatic ring [7]. The molecular architecture incorporates 9 defined stereocenters contributing to its stereochemical complexity [3] [2].

Structural Features and Functional Groups

The structural framework of campesteryl ferulate consists of two primary components: the campesterol sterol backbone and the ferulic acid moiety connected through an ester linkage [1] [6]. The campesterol portion features the characteristic ergost-5-en-3β-ol structure with specific stereochemical configurations at multiple chiral centers [5] [3].

The ferulic acid component contributes several functional groups including a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated carboxyl group in the trans configuration [2] [4]. The ester bond formation occurs between the 3β-hydroxyl group of campesterol and the carboxyl group of ferulic acid [4] [2].

Key functional groups present in the molecule include:

  • Steroid backbone with characteristic A, B, C, and D rings [5]
  • 3β-hydroxyl group esterified with ferulic acid [2]
  • Aromatic ring with hydroxyl and methoxy substituents [4]
  • α,β-unsaturated ester linkage in trans configuration [2]
  • Aliphatic side chain with methyl branching [3] [5]

Stereochemistry and Configuration at C-24

The stereochemistry at carbon-24 represents a critical structural feature that distinguishes campesteryl ferulate from its stereoisomeric counterpart [2] [4]. Campesteryl ferulate specifically exhibits the 24R configuration, which has been definitively established through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [2] [4].

The International Union of Pure and Applied Chemistry nomenclature for campesteryl ferulate includes the stereochemical descriptor (3β,24R)-ergost-5-en-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, clearly indicating the R configuration at position 24 [5] [3]. This stereochemical assignment has been confirmed through comparison with synthetically prepared stereodefined reference compounds [2].

Nuclear magnetic resonance studies have revealed that the C-24 stereochemistry influences the chemical shifts of carbons in the aliphatic side chain, particularly affecting the signals of C-20, C-28, and C-30 [8]. These spectroscopic differences provide a reliable method for distinguishing between the 24R and 24S configurations [2] [4].

Isomeric Forms: Campesteryl Ferulate and epi-Campesteryl Ferulate

Campesteryl ferulate exists as part of a stereoisomeric pair, with its counterpart being epi-campesteryl ferulate [2] [4]. These two compounds differ solely in the stereochemical configuration at carbon-24, where campesteryl ferulate possesses the 24R configuration and epi-campesteryl ferulate exhibits the 24S configuration [2] [4].

CompoundC-24 ConfigurationSystematic Name
Campesteryl ferulate24R/α(3β,24R)-ergost-5-en-3-yl ferulate [2]
epi-Campesteryl ferulate24S/β(3β,24S)-ergost-5-en-3-yl ferulate [2]

Historical studies have identified these compounds as components of rice bran gamma-oryzanol, initially observed as an isomeric mixture in a 3:7 ratio [4]. However, subsequent high-performance liquid chromatographic separations have enabled the isolation of pure campesteryl ferulate and epi-campesteryl ferulate at purities exceeding 99% [2] [4].

The separation of these stereoisomers has been accomplished using preparative recycle high-performance liquid chromatography systems employing cholester-packed columns [2]. This methodology has proven essential for obtaining the individual compounds required for detailed structural characterization [2] [4].

Physicochemical Properties

Campesteryl ferulate exhibits distinctive physicochemical properties that reflect its steroid ester nature [9] [10]. The compound appears as colorless plate crystals when crystallized from methanol-ethanol mixtures [2]. The melting point has been precisely determined to be 167-168°C, indicating its thermal stability [2].

Physicochemical PropertyValue
Physical FormColorless plate crystals [2]
Melting Point167-168°C [2]
Optical Rotation[α]D²¹ +16° (c 1.0, CHCl₃) [2]
SolubilityChloroform (slightly), Ethyl acetate (slightly), Methanol (slightly) [9]
Density1.08±0.1 g/cm³ (predicted) [9]
LogP9.90 [7]

The compound demonstrates limited water solubility, characteristic of lipophilic steroid esters [9] [10]. Solubility studies indicate slight solubility in chloroform, ethyl acetate, and methanol when heated [9]. The predicted density of 1.08±0.1 g/cm³ reflects the molecular packing efficiency of the steroid framework [9].

The calculated logarithm of the partition coefficient (LogP) value of 9.90 indicates high lipophilicity, consistent with its steroid ester structure [7]. Additional calculated properties include a topological polar surface area of 55.76 Ų and a molecular volume of 612.58 Ų [7].

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Comprehensive nuclear magnetic resonance characterization has been performed using both proton and carbon-13 nuclei [2] [4]. The ¹H nuclear magnetic resonance spectrum recorded at 800 MHz in deuterated chloroform provides detailed information about the molecular structure [2]. Key spectroscopic features include the characteristic signals for the steroid backbone and the ferulic acid moiety [2] [4].

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-373.9 [2]4.74 m [2]
C-5139.7 [2]-
C-6122.7 [2]5.41 br d (5.0 Hz) [2]
C-1811.9 [2]0.69 s [2]
C-1919.4 [2]1.05 s [2]
C-2438.8 [2]1.20 m [2]
C-1'166.7 [2]-
C-2'116.0 [2]6.28 d (15.9 Hz) [2]
C-3'144.5 [2]7.60 d (15.8 Hz) [2]

The nuclear magnetic resonance assignments have been confirmed through two-dimensional correlation experiments including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple-bond correlation [2]. These techniques provide definitive structural confirmation and stereochemical assignment [2] [4].

Mass Spectrometry

Mass spectrometric analysis employs electron impact ionization to generate characteristic fragmentation patterns [2] [11] [12]. The molecular ion peak appears at m/z 576, corresponding to the molecular weight of the compound [2]. High-resolution electrospray ionization mass spectrometry provides accurate mass measurements with calculated and found values of 575.410 and 575.412 for the [M-H]⁻ ion, respectively [2].

The electron impact mass spectrum exhibits a characteristic base peak at m/z 382, resulting from the loss of the ferulic acid moiety [2] [11]. This fragmentation pattern is consistent with ester cleavage and subsequent removal of the acidic component [13]. Additional fragmentation includes loss of side chain components and ring rearrangements typical of steroid compounds [11] [12].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima in chloroform solution [2] [14]. The compound exhibits absorption bands at 294 nm (ε 15,300) and 320 nm (ε 20,200), attributed to the conjugated ferulic acid chromophore [2]. These values are consistent with literature data for related ferulate esters [14].

Infrared Spectroscopy

Infrared spectroscopic analysis identifies characteristic functional group vibrations [2]. The spectrum displays a broad hydroxyl stretching vibration at 3532 cm⁻¹ and a carbonyl stretching vibration at 1700 cm⁻¹, confirming the presence of the phenolic hydroxyl group and ester carbonyl, respectively [2].

X-ray Crystallography Data

Single crystal X-ray diffraction analysis provides definitive structural confirmation and absolute stereochemical assignment [2] [4]. Campesteryl ferulate crystallizes in a specific space group with well-defined unit cell parameters [2]. The crystallographic data have been deposited in the Cambridge Crystallographic Data Centre under accession number CCDC 910887 [2].

The crystal structure reveals the three-dimensional molecular conformation and confirms the 24R stereochemical configuration [2]. Molecular packing analysis demonstrates the arrangement of molecules within the crystal lattice and intermolecular interactions [2]. The stereochemical assignment has been established by assuming the absolute configuration of natural sterols and comparing with known reference compounds [2].

The crystallographic analysis confirms the s-cis conformation of the C-24 substituent in campesteryl ferulate, distinguishing it from the s-trans conformation observed in epi-campesteryl ferulate [2]. This conformational difference provides additional confirmation of the stereochemical assignments made through nuclear magnetic resonance spectroscopy [2] [4].

XLogP3

11.1

UNII

8BZA1H952Q

Wikipedia

Campesteryl ferulate

Dates

Last modified: 04-14-2024

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